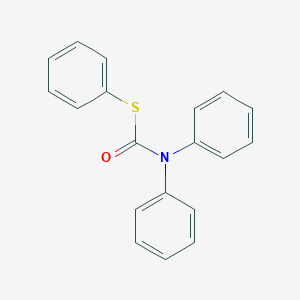

S-phenyl N,N-diphenylcarbamothioate

Description

S-Phenyl N,N-diphenylcarbamothioate is a carbamate derivative characterized by a thiocarbamate group (-SCONR₂) linked to a phenyl ring. Carbamothioates are notable for their versatility in medicinal chemistry and materials science, with variations in substituents influencing solubility, reactivity, and biological activity .

Properties

CAS No. |

13509-40-5 |

|---|---|

Molecular Formula |

C19H15NOS |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

S-phenyl N,N-diphenylcarbamothioate |

InChI |

InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |

InChI Key |

UFYNNEYPWQBTRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |

Other CAS No. |

13509-40-5 |

Synonyms |

N,N-Diphenylthiocarbamic acid S-phenyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diphenylthio-, S-phenyl ester can be achieved through several methods. One common approach involves the reaction of diphenylthiocarbamoyl chloride with phenol in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester as the main product.

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of thiocarbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of carbamic acid, diphenylthio-, S-phenyl ester often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

S-phenyl N,N-diphenylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioester linkage to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

S-phenyl N,N-diphenylcarbamothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.

Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, diphenylthio-, S-phenyl ester involves its interaction with molecular targets through its thioester linkage. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the formation of a stable carbamate linkage, which can alter the function of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-[2-(Diethylamino)ethyl] N,N-Diphenylcarbamothioate

- Structural Features: Incorporates a diethylaminoethyl group, enhancing polarity due to the tertiary amine.

- Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) compared to S-phenyl N,N-diphenylcarbamothioate, which lacks this polar substituent .

- Key Difference: The diethylamino group increases solubility in polar media, making it more suitable for biological applications than the less polar S-phenyl variant.

3-Chloro-N-Phenyl-Phthalimide

- Structural Features : Contains a chloro-substituted phthalimide core with an N-phenyl group.

- Solubility: Likely low water solubility due to aromatic and non-polar regions; soluble in organic solvents like dichloromethane .

- Applications: Used as a monomer in polyimide synthesis for high-performance polymers, contrasting with carbamothioates’ biological focus .

- Key Difference : The phthalimide core prioritizes thermal stability for industrial polymers, whereas carbamothioates emphasize tunable bioactivity.

O-Ethyl S-Phenyl Ethylphosphonodithioate (Fonofos)

- Structural Features: Organophosphate with an S-phenyl group and phosphonodithioate backbone.

- Solubility : Low water solubility but high lipid solubility, facilitating pesticidal activity .

- Applications : Historically used as an insecticide, contrasting with carbamothioates’ exploratory roles in pharmacology .

- Key Difference: Fonofos’s organophosphate structure confers neurotoxic activity via acetylcholinesterase inhibition, unlike carbamothioates’ typically lower acute toxicity.

S-(2-Chlorophenyl) N-[1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinyl]Carbamothioate

- Structural Features : Chlorinated aryl and pyridinyl groups increase lipophilicity.

- Solubility : Predicted low water solubility due to multiple chloro substituents; soluble in aprotic solvents (e.g., DMSO) .

- Applications: Potential use in targeted therapies, leveraging chloro groups for enhanced receptor binding .

- Key Difference: Chlorination enhances lipophilicity and bioactivity compared to non-halogenated carbamothioates.

Data Table: Comparative Analysis of S-Phenyl N,N-Diphenylcarbamothioate and Analogs

Research Findings and Implications

- Solubility Trends: Polar substituents (e.g., diethylaminoethyl) improve solubility in hydrophilic environments, critical for drug formulation, while halogenation (e.g., chloro groups) enhances lipid solubility for membrane penetration .

- Biological vs. Industrial Applications: Carbamothioates with aryl groups are explored for medicinal uses, whereas phthalimides and organophosphates dominate material science and agriculture, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.